REACTION_SMILES
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[CH3:19][I:20].[CH3:1][n:2]1[n:3][c:4](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:5][c:6]1-[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[cH:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[CH3:1][n+:2]1[n:3]([CH3:19])[c:4](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:5][c:6]1-[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[I-:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc(-c2ccccc2)cc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Cn1c(-c2ccccc2)cc(-c2ccccc2)[n+]1C
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Name
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Type
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product
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Smiles
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[I-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |